4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide
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Overview
Description
4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a 3-chlorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide typically involves the following steps:
Formation of the 3-chlorophenylthio group: This can be achieved by reacting 3-chlorophenylthiol with an appropriate halogenated pyridine derivative under basic conditions.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its sulfonamide group suggests potential antibacterial activity, similar to other sulfonamide-based drugs.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-((3-Bromophenyl)thio)-3-pyridinesulfonamide: Similar structure but with a bromine atom instead of chlorine.
4-((3-Methylphenyl)thio)-3-pyridinesulfonamide: Similar structure but with a methyl group instead of chlorine.
4-((3-Nitrophenyl)thio)-3-pyridinesulfonamide: Similar structure but with a nitro group instead of chlorine.
Uniqueness
4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide is unique due to the presence of the 3-chlorophenylthio group, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-8-2-1-3-9(6-8)17-10-4-5-14-7-11(10)18(13,15)16/h1-7H,(H2,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQONAVBCTLIHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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